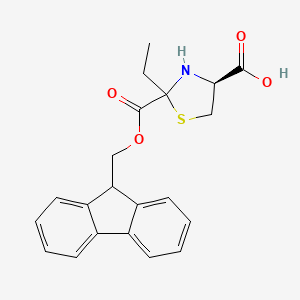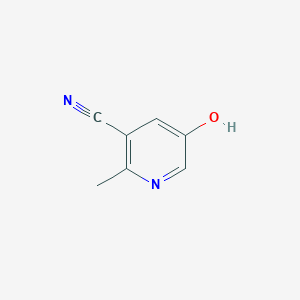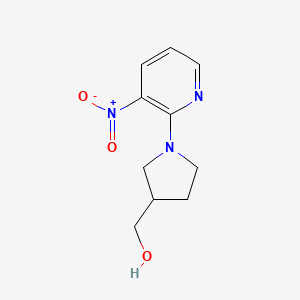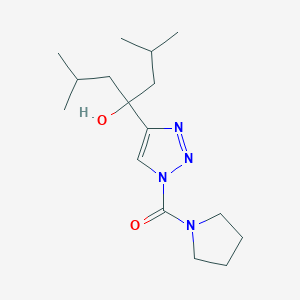
(4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone is a synthetic organic molecule known for its potent inhibitory effects on specific enzymes. It is particularly noted for its role as a selective inhibitor of the serine hydrolase acyl-peptide hydrolase (APEH), making it a valuable tool in biochemical research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone typically involves multiple steps:
Formation of the triazole ring: This can be achieved through a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, where an alkyne and an azide react to form the 1,2,3-triazole ring.
Attachment of the hydroxy-dimethylheptan group:
Formation of the pyrrolidinylmethanone group: The final step involves the attachment of the pyrrolidinylmethanone group to the triazole ring, typically through an amide bond formation reaction.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxy group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group in the methanone moiety can be reduced to form an alcohol.
Substitution: The triazole ring can undergo substitution reactions, where one of the hydrogen atoms is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Formation of various substituted triazole derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a selective inhibitor to study the activity of serine hydrolases, particularly acyl-peptide hydrolase (APEH). It helps in understanding the enzyme’s role in various biochemical pathways.
Biology
In biological research, the compound is used to investigate the role of APEH in cellular processes. It has been shown to cause the accumulation of N-acetylated proteins and stimulate cellular proliferation in T cells .
Medicine
The compound has potential therapeutic applications in treating diseases where APEH is involved. For example, it has been proposed as a potential treatment for neurodegenerative diseases like Alzheimer’s disease due to its role in degrading oligomeric amyloid-beta .
Industry
In the industrial sector, this compound can be used in the development of enzyme inhibitors for various applications, including pharmaceuticals and biotechnology.
Wirkmechanismus
The compound exerts its effects by selectively inhibiting the activity of the serine hydrolase acyl-peptide hydrolase (APEH). This inhibition leads to the accumulation of N-acetylated proteins, which in turn stimulates cellular proliferation in T cells. The molecular target of the compound is the active site of APEH, where it forms a covalent bond with the serine residue, thereby blocking the enzyme’s activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-2H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
- (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-2-yl)(pyrrolidin-1-yl)methanone
Uniqueness
The uniqueness of (4-(4-Hydroxy-2,6-dimethylheptan-4-yl)-1H-1,2,3-triazol-1-yl)(pyrrolidin-1-yl)methanone lies in its high selectivity and potency as an inhibitor of APEH. Unlike other similar compounds, it does not significantly affect other enzymes, making it a highly specific tool for studying APEH activity .
Eigenschaften
Molekularformel |
C16H28N4O2 |
|---|---|
Molekulargewicht |
308.42 g/mol |
IUPAC-Name |
[4-(4-hydroxy-2,6-dimethylheptan-4-yl)triazol-1-yl]-pyrrolidin-1-ylmethanone |
InChI |
InChI=1S/C16H28N4O2/c1-12(2)9-16(22,10-13(3)4)14-11-20(18-17-14)15(21)19-7-5-6-8-19/h11-13,22H,5-10H2,1-4H3 |
InChI-Schlüssel |
NQODSPRPHKJJEB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CC(CC(C)C)(C1=CN(N=N1)C(=O)N2CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




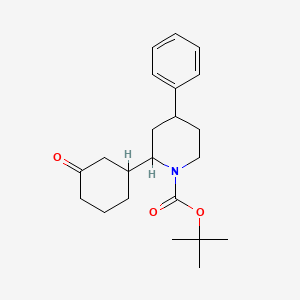
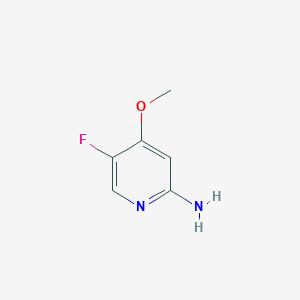

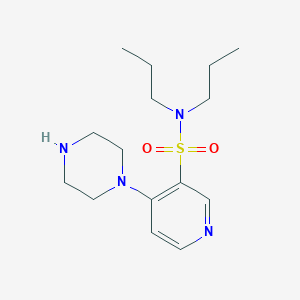
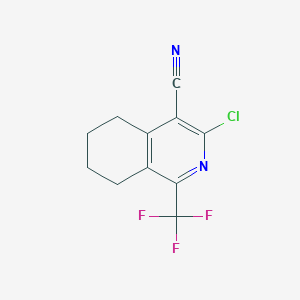

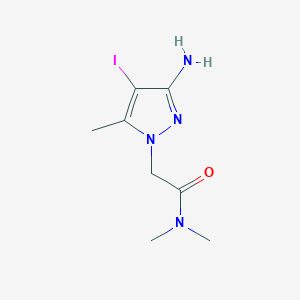
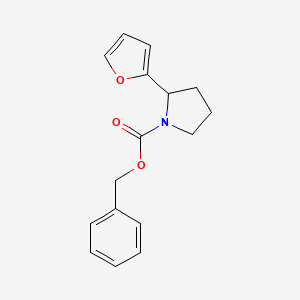
![tert-Butyl 2-(hydroxymethyl)-1H-pyrrolo[3,2-c]pyridine-1-carboxylate](/img/structure/B11806083.png)
